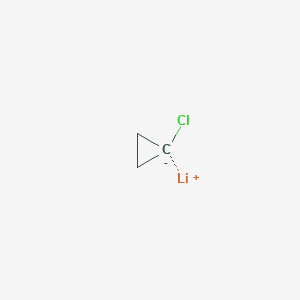
lithium;chlorocyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;chlorocyclopropane is a compound that combines lithium and chlorocyclopropane. Chlorocyclopropane is an organochlorine compound with the chemical formula C3H5Cl . It belongs to the haloalkane family and is known for its reactivity due to the strained three-membered cyclopropane ring . Lithium, on the other hand, is an alkali metal known for its applications in various fields, including medicine and energy storage .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Chlorocyclopropane can be synthesized through the photoreaction of cyclopropane and chlorine gas, which generates polychlorinated compounds that can be separated by physical means . When chlorocyclopropane reacts with lithium metal in ether, it produces bicyclopropane . Additionally, chlorocyclopropane can react with magnesium to obtain cyclopropylmagnesium chloride .
Industrial Production Methods: the synthesis of chlorocyclopropane and its subsequent reaction with lithium metal in ether to produce bicyclopropane can be scaled up for industrial purposes .
Analyse Chemischer Reaktionen
Types of Reactions: Lithium;chlorocyclopropane undergoes various types of reactions, including substitution and reduction reactions. For instance, chlorocyclopropane reacts with lithium metal to produce bicyclopropane . It also undergoes chlorine-lithium exchange reactions when treated with butyllithium in tetrahydrofuran (THF) at low temperatures .
Common Reagents and Conditions:
Substitution Reactions: Chlorocyclopropane reacts with lithium metal in ether to produce bicyclopropane.
Reduction Reactions: Chlorocyclopropane undergoes chlorine-lithium exchange on treatment with butyllithium in THF at low temperatures.
Major Products:
Bicyclopropane: Formed from the reaction of chlorocyclopropane with lithium metal.
Organolithium Species: Generated from the chlorine-lithium exchange reaction.
Wissenschaftliche Forschungsanwendungen
Lithium;chlorocyclopropane has various scientific research applications, particularly in the field of organic synthesis. The transformations of cyclopropenes, which are related to chlorocyclopropane, have attracted the attention of organic chemists due to their diverse reactivities . These compounds are used in reactions involving vinylmetal carbenes, metal complex insertion, addition reactions with 1,3-dipoles, and radical reactions . Additionally, lithium compounds are widely used in the development of advanced batteries, including lithium-ion batteries and lithium-metal batteries .
Wirkmechanismus
The mechanism of action of lithium;chlorocyclopropane involves the reactivity of the strained cyclopropane ring and the lithium ion. The lithium ion can displace other cations in various reactions, leading to the formation of new compounds . In the case of chlorocyclopropane, the lithium ion facilitates the formation of bicyclopropane through a substitution reaction . The precise molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
- Fluorocyclopropane
- Bromocyclopropane
- Iodocyclopropane
- Pentachlorocyclopropane
Comparison: Lithium;chlorocyclopropane is unique due to the presence of both lithium and the strained cyclopropane ring. This combination imparts distinct reactivity compared to other haloalkanes. For example, while fluorocyclopropane, bromocyclopropane, and iodocyclopropane are also members of the haloalkane family, they do not exhibit the same reactivity with lithium metal to form bicyclopropane . Additionally, the lithium ion’s ability to participate in various reactions makes this compound a valuable compound in organic synthesis and other scientific research applications .
Eigenschaften
CAS-Nummer |
396728-32-8 |
|---|---|
Molekularformel |
C3H4ClLi |
Molekulargewicht |
82.5 g/mol |
IUPAC-Name |
lithium;chlorocyclopropane |
InChI |
InChI=1S/C3H4Cl.Li/c4-3-1-2-3;/h1-2H2;/q-1;+1 |
InChI-Schlüssel |
WTBAHEXUWPAIPB-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].C1C[C-]1Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dibenzyl 2,2'-[carbonylbis(oxy)]dibenzoate](/img/structure/B14241444.png)
![4-(4-Bromophenyl)sulfanylthieno[2,3-c]pyridine-2-carboxamide](/img/structure/B14241453.png)
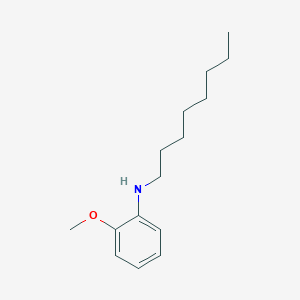
![2-(1H-Indol-3-yl)-N-[2-(1H-indol-3-yl)-2-oxoethyl]acetamide](/img/structure/B14241466.png)
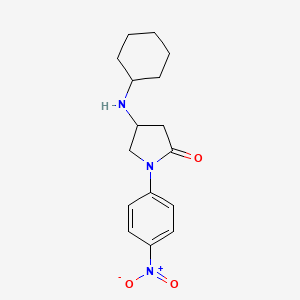
![6-[Chloro(dimethyl)silyl]hexyl 2-bromo-2-methylpropanoate](/img/structure/B14241485.png)
![(3R)-3-hydroxy-2-[(1S)-1-phenylethyl]-3H-isoindol-1-one](/img/structure/B14241497.png)
![2-Pyridin-2-yl-6-[10-(6-pyridin-2-ylpyridin-2-yl)anthracen-9-yl]pyridine](/img/structure/B14241499.png)
![1,1'-[1,4-Phenylenebis(methylene)]bis(1,4,7-triazonane)](/img/structure/B14241504.png)
![tert-butyl (5R)-10-oxo-9-oxa-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B14241507.png)
![9-[4-(4-Ethenylphenyl)butyl]-9-borabicyclo[3.3.1]nonane](/img/structure/B14241508.png)
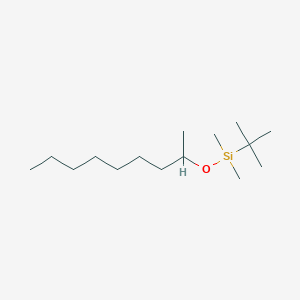
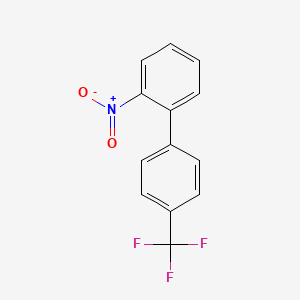
![12,14-Dimethyl-12H,14H-[1,4]benzoxazino[3,2-b]phenoxazine](/img/structure/B14241519.png)
